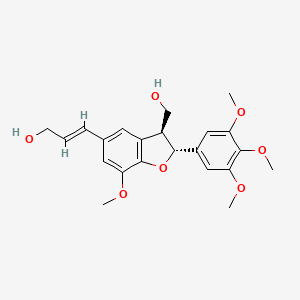

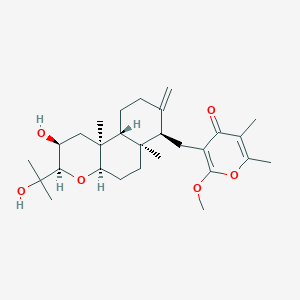

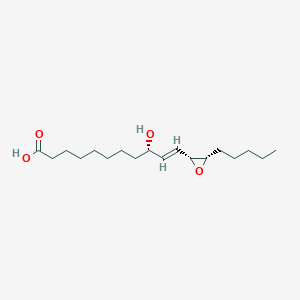

3-(2-Methylphenoxy)-3-phenylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Methylphenoxy)propanoic acid” is a compound that has a molecular weight of 180.2 . It’s a powder at room temperature . Another related compound is “Mephenesin”, also known as “myanesin”, which is a centrally acting muscle relaxant .

Synthesis Analysis

In the synthesis of related compounds, innovative synthetic methods have been developed . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .

Scientific Research Applications

Enzymatic N-Demethylation Studies

Research has explored the N-demethylation of tertiary amines, including 3-phenylpropane derivatives, by rodent liver homogenates. This study focused on understanding the kinetic isotopes effect in enzymatic N-demethylation reactions, crucial for insights into metabolic pathways involving tertiary amines (Abdel-Monem, 1975).

Corrosion Inhibition

Amines, including derivatives similar to 3-(2-Methylphenoxy)-3-phenylpropan-1-amine, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. These studies are significant for developing new, efficient corrosion inhibitors in industrial applications (Boughoues et al., 2020).

Tautomeric Equilibria in Organic Compounds

Investigations into the crystal structures of various N-(2,3-dihydroxybenzylidene)amine derivatives, including 3-(phenyliminomethyl)-1,2-benzenediol, have been conducted. These studies provide insights into intramolecular hydrogen bonding and tautomeric equilibria in organic compounds, relevant for understanding molecular behaviors in various chemical contexts (Mansilla-Koblavi et al., 1995).

Synthesis of Specific Agonists

Research has involved the synthesis of compounds structurally related to this compound, such as 3-nitro-2-phenylpropan-1-amine, aiming to develop specific agonists for neurotransmitter receptors like GABA. These studies contribute to pharmacological research and drug development (Abbenante et al., 1994).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been investigated, applying methodologies for synthesizing compounds such as the dual serotonin/norepinephrine reuptake inhibitor. This research is crucial for developing synthetic methodologies in organic chemistry (Lifchits & Charette, 2008).

Proton-Coupled Electron Transfer Studies

Studies have been conducted on proton-coupled electron transfer involving hydrogen-bonded phenols, which is relevant to understanding the fundamental aspects of chemical reactions and the development of new synthetic strategies (Rhile & Mayer, 2004).

Properties

| { "Design of Synthesis Pathway": "The synthesis pathway of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine involves the reaction of 2-methylphenol with benzyl cyanide to form 2-methylphenylacetonitrile. The resulting nitrile compound is then reduced to the corresponding amine using lithium aluminum hydride. Finally, the amine is reacted with 3-chloropropylamine to yield the target compound.", "Starting Materials": [ "2-methylphenol", "benzyl cyanide", "lithium aluminum hydride", "3-chloropropylamine" ], "Reaction": [ "Step 1: Reaction of 2-methylphenol with benzyl cyanide in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield 2-methylphenylacetonitrile.", "Step 2: Reduction of 2-methylphenylacetonitrile using lithium aluminum hydride in anhydrous ether to yield 2-methylphenylacetamide.", "Step 3: Reaction of 2-methylphenylacetamide with 3-chloropropylamine in the presence of a base such as sodium hydride in DMF to yield 3-(2-Methylphenoxy)-3-phenylpropan-1-amine." ] } | |

CAS No. |

435293-68-8 |

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1 |

InChI Key |

QEXPFYRHIYKWEW-MRXNPFEDSA-N |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCN)C2=CC=CC=C2 |

SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |

Synonyms |

N-desmethylatomoxetine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

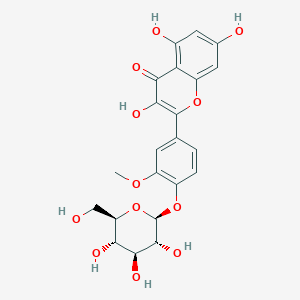

![1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1249195.png)

![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)

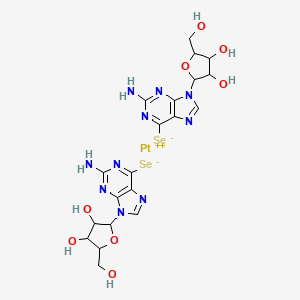

![4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid](/img/structure/B1249208.png)